![molecular formula C9H9F4N B3018172 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 958863-61-1](/img/structure/B3018172.png)
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
The compound 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a fluorinated building block with a molecular weight of 205.11 . It has been used in the synthesis of various compounds .
Synthesis Analysis
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is FC6H3(CF3)NCO .
Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has a refractive index of 1.461, a boiling point of 48 °C at 1 mmHg, and a density of 1.44 g/mL at 25 °C .
Scientific Research Applications
- Application : Researchers have explored 19F-labeled proline analogues as NMR reporters. These analogues, including CF3-substituted prolines, provide structural information in peptides and proteins. The physicochemical effects of CF3 substitutions have been studied, aiding in predicting perturbations in protein stability and dynamics .
- Derivatives : Compounds derived from 4-Fluoro-3-(trifluoromethyl)phenyl have shown anti-inflammatory and analgesic properties. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities .
- Pexidartinib Synthesis : After deprotecting the Boc and PMB groups, the free amine was transformed into pexidartinib using a reducing amination process .
- Application : 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is used in the synthesis of pyrazine and pyrimidine analogues of biarylamines .
- Process : Trifluoromethylpyridines serve as intermediates in various chemical reactions. They can be reduced to 3-(trifluoromethyl)pyridine, which has applications in pharmaceuticals and agrochemicals .
- Lipophilicity : CF3-substituted proline exhibits comparable hydrophobicity to valine. This suggests their potential application for enhancing interactions at nonpolar interfaces .
NMR Labeling and Structural Studies
Anti-Inflammatory and Analgesic Activities
Drug Development
Synthesis of Pyrazine and Pyrimidine Analogues
Trifluoromethylpyridines as Key Intermediates
Hydrophobic Interactions at Nonpolar Interfaces
Safety and Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions, such as palladium .
Mode of Action
In the context of sm cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
Given its potential use in sm cross-coupling reactions , the compound might contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context.
Action Environment
In the context of sm cross-coupling reactions, the reaction conditions are known to be exceptionally mild and tolerant of various functional groups , which suggests that the compound might exhibit similar characteristics.
properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOYXXJPGBVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.